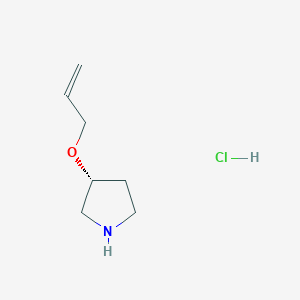

(R)-3-(Allyloxy)pyrrolidine hydrochloride

Übersicht

Beschreibung

®-3-(Allyloxy)pyrrolidine hydrochloride is a chiral compound that belongs to the pyrrolidine family Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry due to their unique structural and chemical properties

Wirkmechanismus

Target of Action

The primary targets of ®-3-(Allyloxy)pyrrolidine hydrochloride Pyrrolidine derivatives are known to be versatile organocatalysts for various asymmetric reactions . They can be encapsulated into porous materials to construct novel heterogeneous catalysts .

Mode of Action

The exact mode of action of ®-3-(Allyloxy)pyrrolidine hydrochloride It’s known that pyrrolidine derivatives can activate aldehydes or ketones, which is crucial for various asymmetric catalytic processes .

Biochemical Pathways

The specific biochemical pathways affected by ®-3-(Allyloxy)pyrrolidine hydrochloride Pyrrolidine derivatives are known to be involved in a series of asymmetric catalytic processes, including aldol reaction, mannich reaction, michael reaction, diels–alder reaction, α-amination of aldehydes, and α-alkylation of aldehydes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ®-3-(Allyloxy)pyrrolidine hydrochloride Pyrrolidine, a related compound, is known to be a colorless liquid that is miscible with water and most organic solvents .

Result of Action

The molecular and cellular effects of ®-3-(Allyloxy)pyrrolidine hydrochloride Pyrrolidine derivatives have been incorporated into porous materials to construct heterogeneous catalysts, indicating their potential role in catalysis .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of ®-3-(Allyloxy)pyrrolidine hydrochloride It’s known that environmental factors can significantly affect gene regulation, which could potentially influence the action of various compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Allyloxy)pyrrolidine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from proline or other suitable precursors.

Allylation: The introduction of the allyloxy group is achieved through an allylation reaction. This involves the reaction of the pyrrolidine with an allyl halide in the presence of a base such as sodium hydride or potassium carbonate.

Chirality Induction: The chiral center is introduced using chiral catalysts or chiral auxiliaries to ensure the desired ®-configuration.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-3-(Allyloxy)pyrrolidine hydrochloride may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize microreactors and automated systems to control reaction conditions precisely, ensuring high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

®-3-(Allyloxy)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the allyloxy group to other functional groups, such as alcohols or alkanes.

Substitution: The allyloxy group can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of functionalized pyrrolidines.

Wissenschaftliche Forschungsanwendungen

®-3-(Allyloxy)pyrrolidine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: The compound is used in the production of advanced materials, including polymers and ionic liquids.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrrolidine: A simple five-membered nitrogen-containing ring used in various chemical reactions.

N-Allylpyrrolidine: Similar to ®-3-(Allyloxy)pyrrolidine but lacks the chiral center.

Pyrrolinium Salts: Compounds with a positively charged nitrogen atom, used in ionic liquid crystals.

Uniqueness

®-3-(Allyloxy)pyrrolidine hydrochloride is unique due to its chiral center, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it particularly valuable in asymmetric synthesis and drug development.

Biologische Aktivität

(R)-3-(Allyloxy)pyrrolidine hydrochloride is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological activity, including its mechanisms of action, pharmacokinetics, and applications in various fields such as medicinal chemistry and drug development.

Target of Action

this compound primarily acts on various biological targets, including enzymes and receptors. Pyrrolidine derivatives are known to function as organocatalysts in asymmetric reactions, which are crucial for synthesizing chiral compounds used in pharmaceuticals.

Mode of Action

The compound is believed to activate aldehydes or ketones, facilitating several asymmetric catalytic processes, such as the aldol reaction and Mannich reaction. This activation is essential for the compound's role in catalysis and potential therapeutic applications.

Pharmacokinetics

ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound are critical for understanding its efficacy in biological systems. Pyrrolidine derivatives typically exhibit good solubility in water and organic solvents, which enhances their bioavailability.

Biological Activities

Recent studies have highlighted a range of biological activities associated with pyrrolidine derivatives, including:

- Antimicrobial Activity : Some pyrrolidine derivatives have shown significant activity against various bacterial strains, indicating potential use in treating infections .

- Anticancer Effects : Research has demonstrated that certain pyrrolidine compounds can inhibit cancer cell proliferation, making them candidates for cancer therapy .

- Enzyme Inhibition : this compound has been studied for its ability to inhibit specific enzymes, such as nitric oxide synthase (nNOS), which is relevant in neuroprotection and cardiovascular health .

Case Studies

-

Neuronal Nitric Oxide Synthase Inhibition

A study demonstrated that enantiomerically pure isomers of a related compound exhibited potent inhibition of nNOS with a Ki value of 5 nM. The selectivity for nNOS over other isoforms was more than 3,800-fold, highlighting the importance of chirality in the compound's biological activity . -

Antimicrobial Activity Against Pathogens

Research on pyrrolidine derivatives showed that certain compounds exhibited enhanced activity against Acinetobacter baumannii strains. For instance, a derivative demonstrated four times greater activity compared to standard antibiotics like ampicillin .

Chemical Reactions Analysis

This compound can undergo various chemical reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | Can form N-oxides or other oxidized derivatives. |

| Reduction | The allyloxy group can be converted to alcohols or alkanes. |

| Substitution | The allyloxy group can be replaced with other nucleophiles, generating diverse derivatives. |

Research Applications

The compound has several applications across different fields:

Eigenschaften

IUPAC Name |

(3R)-3-prop-2-enoxypyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-2-5-9-7-3-4-8-6-7;/h2,7-8H,1,3-6H2;1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPHKQNKWAPBFSU-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1CCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCO[C@@H]1CCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.